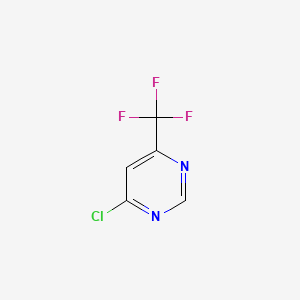

4-Chloro-6-(trifluoromethyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSPDLZOMUDHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468288 | |

| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37552-81-1 | |

| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chloro-6-(trifluoromethyl)pyrimidine. It details a robust experimental protocol for its synthesis and purification, explores its reactivity with a focus on nucleophilic aromatic substitution, and discusses its significant applications as a key building block in the development of kinase inhibitors and other bioactive molecules. Safety and handling considerations for this important heterocyclic compound are also addressed, offering a complete resource for researchers in medicinal chemistry and related fields.

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a critical intermediate in the synthesis of a wide range of pharmaceutical and agrochemical products.[1] Its unique electronic properties, arising from the presence of an electron-withdrawing trifluoromethyl group and a reactive chlorine atom on the pyrimidine ring, make it a versatile substrate for various chemical transformations. The pyrimidine core is a common scaffold in numerous biologically active molecules, exhibiting a broad spectrum of activities including antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide aims to provide a detailed technical resource on the physical properties, synthesis, reactivity, and applications of this compound for scientists engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized below.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClF₃N₂ | [3] |

| Molecular Weight | 182.53 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| CAS Number | 37552-81-1 | [3] |

Thermal and Physical Constants

| Property | Value | Source(s) |

| Melting Point | -53 to -52 °C | [3] |

| Boiling Point | 35-36 °C at 22 Torr | [3] |

| Density | 1.429 g/cm³ | [3] |

Solubility

-

Halogenated solvents: Dichloromethane, Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Esters: Ethyl acetate

-

Apolar solvents: Toluene, Hexanes (to a lesser extent)

-

Polar aprotic solvents: N,N-Dimethylformamide (DMF), Acetonitrile

It is expected to have low solubility in water.[5]

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. The following section provides an overview of the expected and reported spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the limited number of protons on the pyrimidine ring.

Reported Data (400 MHz, CDCl₃): [3]

-

δ 9.21 ppm (s, 1H)

-

δ 7.78 ppm (s, 1H)

Interpretation: The two singlets correspond to the two aromatic protons on the pyrimidine ring. The downfield chemical shifts are indicative of an electron-deficient aromatic system, a consequence of the two nitrogen atoms and the electron-withdrawing trifluoromethyl and chloro substituents.

¹³C NMR Spectroscopy

Predicting the ¹³C NMR spectrum is crucial for structural confirmation. Based on data from similar trifluoromethyl-substituted pyrimidine derivatives, the following assignments can be anticipated.[1] The carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself are expected to appear as quartets due to C-F coupling.

Expected Chemical Shifts and Assignments:

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| C-Cl | ~160-165 | Singlet | Carbon attached to an electronegative chlorine and adjacent to a nitrogen. |

| C-CF₃ | ~155-160 | Quartet (due to C-F coupling) | Carbon bearing the strongly electron-withdrawing CF₃ group. |

| C-H (adjacent to N) | ~150-155 | Singlet | Aromatic carbon adjacent to a ring nitrogen. |

| C-H (between C-Cl and C-CF₃) | ~115-120 | Singlet | Aromatic carbon influenced by both electron-withdrawing groups. |

| CF₃ | ~120-125 | Quartet (due to C-F coupling) | Trifluoromethyl carbon. |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of a chlorine atom and potentially the trifluoromethyl group. The presence of chlorine would be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z 182 and 184 (in a ~3:1 ratio)

-

Loss of Cl: [M-Cl]⁺ at m/z 147

-

Loss of CF₃: [M-CF₃]⁺ at m/z 113

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |

| ~1350-1100 | C-F stretching (strong, characteristic of CF₃ group) |

| ~850-750 | C-Cl stretching |

Synthesis and Purification

The most common and practical synthesis of this compound involves the chlorination of the corresponding 4-hydroxy-6-(trifluoromethyl)pyrimidine. This precursor is readily available or can be synthesized from trifluoroacetic acid derivatives.

Experimental Protocol: Chlorination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine[3]

This protocol describes the conversion of the hydroxypyrimidine to the desired chloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

Figure 1. Synthesis of this compound.

Materials and Reagents:

-

4-Hydroxy-6-(trifluoromethyl)pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Quinoline

-

Toluene

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water (deionized)

Procedure:

-

To a solution of 6-(trifluoromethyl)pyrimidin-4-ol (5.0 g, 30.5 mmol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (3.41 mL, 36.6 mmol) and quinoline (2.16 mL, 18.3 mmol).

-

Heat the reaction mixture to 100 °C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Carefully dilute the reaction mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent to afford the pure 4-chloro-6-trifluoromethylpyrimidine.

Expected Yield: ~21.6%[3]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the two electron-withdrawing substituents. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is a good leaving group and can be readily displaced by a variety of nucleophiles. The trifluoromethyl group at the 6-position, along with the ring nitrogens, activates the ring towards nucleophilic attack.[6]

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

Figure 2. General mechanism of Nucleophilic Aromatic Substitution.

Common Nucleophiles and Their Applications:

-

Amines: Reaction with primary and secondary amines is a common method to introduce nitrogen-containing substituents, which is a key step in the synthesis of many kinase inhibitors.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages.

-

Thiols: Thiolates react to form thioethers.

The regioselectivity of nucleophilic attack on substituted chloropyrimidines is influenced by the electronic and steric effects of the substituents. In the case of this compound, the C4 position is highly activated for nucleophilic attack.

Role in Kinase Inhibitor Synthesis

This compound is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The pyrimidine core often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The chloro and trifluoromethyl groups provide handles for further functionalization to achieve desired potency and selectivity. For instance, the chlorine at the 4-position can be displaced by an amine-containing fragment to build out the inhibitor structure.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on data for similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It may also cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

Disposal

Dispose of in accordance with local, state, and federal regulations. Chlorinated and fluorinated organic waste should be handled by a licensed professional waste disposal service.[9] Incineration at a permitted facility is a common disposal method for such compounds.[10]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique combination of a reactive chloro group and an electron-withdrawing trifluoromethyl group on a pyrimidine scaffold allows for a wide range of chemical transformations, most notably nucleophilic aromatic substitution. This guide has provided a comprehensive overview of its physical and spectroscopic properties, a detailed synthetic protocol, an analysis of its reactivity, and a discussion of its applications. By understanding these key aspects, researchers can effectively and safely utilize this important intermediate in the development of novel and impactful molecules.

References

-

Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Frontiers in Chemistry. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

-

Revue Roumaine de Chimie. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

-

Environmental Protection Agency. (1972). Process for Disposal of Chlorinated Organic Residues. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]

-

Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

Sources

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. compoundchem.com [compoundchem.com]

- 8. fluoropolymers.eu [fluoropolymers.eu]

- 9. tandfonline.com [tandfonline.com]

- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]

Technical Monograph: 4-Chloro-6-(trifluoromethyl)pyrimidine

Integrative Analysis of Molecular Weight, Reactivity, and Synthetic Utility in Drug Discovery

Executive Summary

4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: 37552-81-1) acts as a "privileged scaffold" in modern medicinal chemistry. Its structural dualities—combining the electron-deficient pyrimidine core with a lipophilic, metabolically stable trifluoromethyl (

This guide moves beyond basic physical constants to analyze the molecule's behavior in high-throughput synthesis, specifically focusing on its mass spectrometric identification and nucleophilic aromatic substitution (

Molecular Identity & Physical Chemistry

While the average molecular weight is often cited for stoichiometry, the monoisotopic mass is the critical parameter for analytical validation (LC-MS/GC-MS) due to the chlorine isotope signature.

Table 1: Core Chemical Specifications

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Registry Number | 37552-81-1 |

| Molecular Formula | |

| Average Molecular Weight | 182.53 g/mol (Used for molarity calc.)[1][2] |

| Monoisotopic Mass | 181.986 g/mol (For |

| Physical State | Colorless to pale yellow liquid / Low-melting solid |

| Boiling Point | ~35-36 °C at 22 Torr (Vacuum distillation recommended) |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Hydrolytically unstable |

Mass Spectrometry Insight: The Chlorine Signature

In drug discovery workflows, confirming the identity of this intermediate relies on observing the characteristic chlorine isotope pattern.

-

(75.77%): Generates the base peak

-

(24.23%): Generates the

-

Validation Rule: A spectrum lacking the ~3:1 intensity ratio between

183 and 185 indicates dechlorination or hydrolysis (formation of the 4-hydroxy byproduct).

Chemical Architecture & Reactivity

The 4-position chlorine is a highly reactive "warhead" for Nucleophilic Aromatic Substitution (

-

Inductive Effect: The

effect of the -

Ring Nitrogen Activation: The pyrimidine nitrogens stabilize the anionic intermediate (Meisenheimer complex).

Mechanism of Action: Pathway

The following diagram illustrates the mechanistic pathway when reacting this scaffold with a generic amine nucleophile (

Figure 1: The

Strategic Synthesis Protocol

Objective: Synthesis of a 4-amino-6-(trifluoromethyl)pyrimidine derivative. Context: This protocol represents a standard derivatization workflow used in hit-to-lead optimization.

Reagents & Equipment

-

Nucleophile: Primary or Secondary Amine (1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: Anhydrous THF (0 °C to RT) or DMF (if heating is required)

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Purge a reaction vial with nitrogen. The starting chloride is moisture-sensitive; use anhydrous solvents.

-

Addition: Dissolve the amine and base in the solvent. Cool to 0°C. Add this compound dropwise.

-

Why? The reaction is exothermic. Rapid addition can lead to bis-substitution or decomposition.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor via LC-MS.

-

Endpoint: Disappearance of the

183/185 peaks and appearance of the product mass.

-

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF/salts, then brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Figure 2: Standard operational workflow for reacting this compound with amines.

Medicinal Chemistry Applications

The this compound scaffold is not merely a linker; it imparts specific pharmacological properties:

-

Bioisosterism: The pyrimidine ring mimics the adenine base of ATP, making these derivatives potent Type I/II Kinase Inhibitors . The nitrogen atoms accept hydrogen bonds from the kinase "hinge" region [1].

-

Metabolic Stability: The

group blocks metabolic oxidation at the C6 position (a common "soft spot" for Cytochrome P450 enzymes). -

Lipophilicity Modulation: The

group increases

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound hydrolyzes to 6-(trifluoromethyl)pyrimidin-4-ol upon exposure to atmospheric moisture, which is catalytically inactive in

conditions. -

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

-

Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research, 103, 26-48.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

PubChem. (n.d.).[7][6] this compound Compound Summary. National Library of Medicine.

-

Fisher Scientific. (n.d.). This compound Safety Data Sheet.

Sources

- 1. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. CAS RN 37552-81-1 | Fisher Scientific [fishersci.com]

- 6. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)pyrimidine: Synthesis, Characterization, and Handling

This guide provides a comprehensive technical overview of 4-Chloro-6-(trifluoromethyl)pyrimidine, a key building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, a detailed and validated synthetic protocol, purification strategies, and thorough analytical characterization of this versatile fluorinated heterocycle.

Introduction: The Significance of a Fluorinated Pyrimidine Core

This compound (CAS No. 37552-81-1) is a pivotal intermediate in the synthesis of a wide range of bioactive molecules. The pyrimidine scaffold is a ubiquitous feature in numerous pharmaceuticals and agrochemicals, and the strategic incorporation of a trifluoromethyl group (-CF3) often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The presence of a reactive chlorine atom at the 4-position provides a convenient handle for further chemical elaboration, making this compound a valuable starting material in drug discovery and development programs.[1]

Physicochemical Properties and Safe Handling

Understanding the physical properties of this compound is paramount for its proper handling, storage, and use in subsequent reactions. The compound is a colorless to pale yellow liquid at room temperature with a notably low melting point.

| Property | Value | Source(s) |

| Melting Point | -53 to -52 °C | [2] |

| Boiling Point | 35-36 °C at 22 Torr | [2] |

| Molecular Weight | 182.53 g/mol | [3] |

| Formula | C₅H₂ClF₃N₂ | [3] |

| Density | 1.429 g/cm³ | [2] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

Safety Precautions: this compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthesis of this compound

The synthesis of this compound is reliably achieved through the chlorination of 4-hydroxy-6-(trifluoromethyl)pyrimidine using phosphorus oxychloride (POCl₃). The following protocol is a self-validating system, with clear checkpoints for reaction monitoring and product verification.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

4-Hydroxy-6-(trifluoromethyl)pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Quinoline

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Water, deionized

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to dissolve the starting material.

-

To the stirred solution, add quinoline (0.6 eq) followed by the slow, dropwise addition of phosphorus oxychloride (1.2 eq).

-

Heat the reaction mixture to 100°C and maintain this temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully dilute the mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent effective for converting hydroxyl groups on heterocyclic rings to chlorine atoms.[4]

-

Quinoline: This tertiary amine base serves a dual purpose. It acts as a scavenger for the HCl gas produced during the reaction, driving the equilibrium towards the product. Additionally, it can catalyze the reaction by forming a more reactive intermediate with POCl₃.[5]

-

Toluene: Anhydrous toluene is used as a solvent that is inert to the reaction conditions and has a suitable boiling point for the reaction temperature.

-

Inert Atmosphere: Prevents the reaction of phosphorus oxychloride with atmospheric moisture.

Purification

The crude this compound is purified by flash column chromatography on silica gel to yield the pure product.

Purification Workflow

Caption: Purification workflow for this compound.

Detailed Protocol

-

Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (10% ethyl acetate in hexane).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a mobile phase of 10% ethyl acetate in hexane.[2]

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to afford pure this compound as a colorless to pale yellow liquid.

Principles of Purification: Silica gel is a polar stationary phase. The components of the crude mixture will have different affinities for the silica gel based on their polarity. The less polar product, this compound, will travel down the column faster with the relatively non-polar mobile phase (10% ethyl acetate in hexane), while more polar impurities will be retained on the silica gel for longer, allowing for effective separation.[6]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two singlets in the aromatic region.

-

δ 9.21 ppm (s, 1H)

-

δ 7.78 ppm (s, 1H)[2]

-

-

¹³C NMR (Predicted): Based on the analysis of similar structures, the following chemical shifts are predicted:

-

~160-165 ppm (C-Cl)

-

~155-160 ppm (C-CF₃)

-

~120-125 ppm (q, J ≈ 275 Hz, -CF₃)

-

~115-120 ppm (CH)

-

~110-115 ppm (CH)

-

-

¹⁹F NMR (Predicted): A single peak is expected for the -CF₃ group, typically in the range of -60 to -80 ppm relative to a standard like CFCl₃.[7]

Mass Spectrometry (MS)

-

Electron Ionization (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182 and a characteristic M+2 peak at m/z 184 with an intensity of approximately one-third of the M⁺ peak, corresponding to the isotopic abundance of ³⁵Cl and ³⁷Cl.

Infrared (IR) Spectroscopy

-

FTIR (neat): The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

~3100-3000 cm⁻¹ (C-H stretching)

-

~1600-1450 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring)

-

~1350-1100 cm⁻¹ (strong C-F stretching bands)

-

~800-600 cm⁻¹ (C-Cl stretching)

-

Melting Point Determination for Low-Melting Substances

Given the very low melting point of this compound, a standard melting point apparatus may not be suitable. A specialized low-temperature melting point apparatus or a cryostat is recommended for accurate determination.[8]

Low-Temperature Melting Point Determination Workflow

Caption: Workflow for low-temperature melting point determination.

Protocol Outline:

-

A small amount of the liquid sample is introduced into a capillary tube and sealed.

-

The capillary tube is placed in a melting point apparatus equipped with a cryostat or a cooling stage.

-

The stage is cooled to a temperature well below the expected melting point (e.g., -70°C).

-

The temperature is then slowly ramped up (1-2°C per minute) while observing the sample.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Conclusion

This compound is a fundamentally important building block in contemporary chemical synthesis. This guide provides a robust framework for its synthesis, purification, and characterization, underpinned by an understanding of the chemical principles involved in each step. By following these self-validating protocols and safety guidelines, researchers can confidently produce and utilize this key intermediate in their discovery and development endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. Cryostat. [Link]

-

Klapars, A., & Campos, K. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(9), 3179–3186. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Wang, Y., et al. (2012). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 47(10), 963–970. [Link]

-

Excedr. What Is a Cryostat & How Does It Work?. [Link]

-

Sinn, F., et al. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry, 86(24), 18035-18042. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Zhang, Q., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(16), 11527-11536. [Link]

-

RWD Life Science. The Beginner Guide Of A Cryostat Machine. [Link]

- Google Patents.

-

Al-Suod, H., & Al-Badri, A. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Molecules, 29(13), 3099. [Link]

-

PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. [Link]

-

Gerbeth, C., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. [Link]

-

Ghorai, P. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10), 1837-1845. [Link]

-

Sorbead India. Silica Gel |Purification of Peptides - Column Chromatography. [Link]

-

NIST. Pyrimidine, 4,6-dichloro-. [Link]

-

Bioevopeak. Melting Point Apparatus. [Link]

-

University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]

-

König, G., et al. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. ChemBioChem, 22(1), 164-169. [Link]

-

Zhang, Y., et al. (2024). Combination ATR-FTIR with Multiple Classification Algorithms for Authentication of the Four Medicinal Plants from Curcuma L. in Rhizomes and Tuberous Roots. Molecules, 29(25), 6433. [Link]

-

Leica Biosystems. Cryostats and Frozen Sectioning Solutions. [Link]

- Google Patents.

-

Supporting Information for: Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. The Journal of Organic Chemistry. [Link]

-

Tsurugi, H., & Mashima, K. (2012). Supplementary Information for: Catalytic Asymmetric C–C Bond Formation Promoted by a Tetranuclear Zinc Cluster. Chemical Communications, 48(74), 9236-9238. [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a sample of a mixture of Me 3 SiCF 3 and [Cs([7]crown-5) 2 ]F from 0 8C to 20 8C. [Link]

Sources

- 1. westlab.com [westlab.com]

- 2. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cryostat - Wikipedia [en.wikipedia.org]

Technical Guide: Solubilization and Handling of 4-Chloro-6-(trifluoromethyl)pyrimidine in DMSO

Executive Summary

This technical guide addresses the solubilization, stability, and handling of 4-Chloro-6-(trifluoromethyl)pyrimidine , a critical electrophilic intermediate used in medicinal chemistry (e.g., kinase inhibitor synthesis). Unlike many solid reagents, this compound is a dense liquid at room temperature. While it exhibits high solubility in DMSO, its electron-deficient pyrimidine core renders it highly susceptible to hydrolytic degradation.

Core Directive: Successful handling requires the strict exclusion of moisture. Researchers must utilize anhydrous DMSO and inert atmosphere techniques to prevent the irreversible conversion of the active chloride to the inactive 4-hydroxy derivative.

Physicochemical Profile

Understanding the physical state of the compound is the first step in designing a robust protocol. This compound is a liquid, which necessitates volumetric or gravimetric liquid handling rather than solid weighing.

Table 1: Key Physicochemical Properties[1]

| Property | Value | Technical Implication |

| CAS Number | 37552-81-1 | Unique identifier for sourcing.[1] |

| Molecular Weight | 182.53 g/mol | Basis for molarity calculations. |

| Physical State | Liquid | Requires liquid handling (pipettes/syringes). |

| Melting Point | -53°C to -52°C | Remains liquid even in cold storage (4°C). |

| Density | 1.429 g/mL | Critical for volume-to-mass conversion. |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity; supports high DMSO solubility. |

| Reactivity | Electrophilic | Activated for SNAr; sensitive to nucleophiles (H₂O). |

Solubility & Stability Dynamics

Solubility Profile

Status: Highly Soluble / Miscible Due to its moderate polarity and liquid state, this compound is effectively miscible with DMSO.

-

Working Concentration: Standard stock solutions of 100 mM are easily achievable.

-

Saturation Limit: Practical saturation is not a limiting factor; concentrations >1 M are chemically feasible but rarely required for biological assays.

Stability and Hydrolysis Risk

The trifluoromethyl group (

-

The Threat: DMSO is hygroscopic (absorbs atmospheric water). In "wet" DMSO, water acts as a nucleophile, attacking the C4 position.

-

The Reaction: Nucleophilic Aromatic Substitution (SNAr) displaces the chloride, yielding 6-(trifluoromethyl)pyrimidin-4-ol (often existing as the pyrimidone tautomer) and HCl.

-

Observation: The hydrolysis product is significantly less soluble in organic media and may manifest as a fine white precipitate or turbidity over time.

Mechanism of Degradation

The following diagram illustrates the hydrolytic pathway that must be prevented.

Figure 1: Hydrolytic degradation pathway of the target compound in the presence of moisture.

Technical Protocol: Stock Solution Preparation

Objective: Prepare a stable 100 mM stock solution of this compound in DMSO.

Prerequisites

-

Solvent: Anhydrous DMSO (Water content ≤ 50 ppm). Do not use standard laboratory-grade DMSO without drying.

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

-

Atmosphere: Nitrogen (

) or Argon (

Step-by-Step Workflow

-

Mass Calculation: To prepare 10 mL of 100 mM solution:

-

Gravimetric Addition (Crucial): Since the compound is a dense liquid (

), pipetting by volume can be inaccurate due to viscosity and density differences. Weigh the liquid directly.-

Place an empty amber vial on an analytical balance.

-

Tare the balance.

-

Using a positive displacement pipette or glass syringe, add ~128 µL (calculated via

) dropwise until mass reaches ~182.5 mg. Record exact mass.

-

-

Solvation:

-

Add anhydrous DMSO to the vial.

-

Correction for Volume: Since the solute is a liquid, it contributes to the total volume. For high precision, add DMSO to reach a final calibrated volume, or calculate the exact volume of DMSO needed:

. -

For general screening (100 mM), adding 9.87 mL of DMSO to 182.5 mg of compound is sufficiently accurate (assuming additive volumes).

-

-

Mixing & Storage:

-

Vortex gently. The liquid should mix instantly (schlieren lines may be visible initially).

-

Flush the headspace with inert gas (

) before capping. -

Seal with Parafilm to prevent moisture ingress.

-

Visual Workflow

Figure 2: Optimized workflow for preparing moisture-sensitive liquid stocks.

Troubleshooting & FAQs

| Issue | Probable Cause | Corrective Action |

| Turbidity / Precipitate | Hydrolysis has occurred. The white solid is likely 6-(trifluoromethyl)pyrimidin-4-ol. | Discard solution. Prepare fresh using newly opened anhydrous DMSO. |

| Yellowing of Solution | Mild oxidation or impurities. | If slight, likely acceptable. If dark, check purity by LC-MS. |

| Freezing at Room Temp | DMSO freezes at 19°C. | Warm gently in hands. Do not heat >30°C to avoid accelerating degradation. |

| Pipetting Errors | Liquid high density ( | Use positive displacement pipettes or reverse pipetting technique. |

References

-

ChemicalBook. (2023). 4-Chloro-6-trifluoromethylpyrimidine Properties and Synthesis. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Physical properties of fluorinated pyrimidines.[2][1][3] Retrieved from

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2023). Product Specification: Chloropyrimidines and Anhydrous Solvents. (General reference for DMSO handling and pyrimidine reactivity). Retrieved from

Sources

Technical Monograph: Stability Dynamics and Storage Protocols for 4-Chloro-6-(trifluoromethyl)pyrimidine

[1]

Executive Summary

4-Chloro-6-(trifluoromethyl)pyrimidine is a critical heterocyclic building block extensively used in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1] Its utility stems from the bioisosteric properties of the trifluoromethyl (

This guide provides a rigorous, mechanism-based approach to the storage and handling of this compound.[1] By understanding the electronic activation provided by the

Physicochemical Profile

Understanding the physical state of the reagent is the first step in proper handling.[1] Note that while often handled as a liquid, high-purity samples may crystallize at low temperatures.[1]

| Property | Value | Notes |

| CAS Number | 37552-81-1 | |

| Molecular Formula | ||

| Molecular Weight | 182.53 g/mol | |

| Physical State | Liquid / Low-melting solid | Melting point approx. -53°C to -52°C [1].[1][2] |

| Boiling Point | 35-36°C @ 22 Torr | High volatility under vacuum.[1] |

| Density | 1.429 g/cm³ | Denser than water.[1] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeCN) | Reacts violently with water. |

Mechanisms of Instability[1]

To preserve this reagent, one must understand why it degrades.[1] The instability is not random; it is a direct consequence of its electronic structure.[1]

The "Perfect Storm" for Hydrolysis

The stability of this compound is compromised by the synergistic electron-withdrawing effects of three components:

-

The Pyrimidine Ring: The nitrogen atoms at positions 1 and 3 pull electron density from the ring carbons.[1]

-

The Trifluoromethyl Group (

): Located at position 6, this group exerts a strong inductive effect (-I), further depleting electron density from the ring.[1] -

The Chlorine Atom: A good leaving group at position 4.[1]

The Result: The Carbon-4 (C4) position becomes highly electrophilic.[1] Even weak nucleophiles like atmospheric moisture (

Visualization: Hydrolytic Degradation Pathway[1]

Figure 1: The hydrolytic degradation pathway.[1] The electron-deficient pyrimidine ring facilitates water attack, leading to irreversible inactivation of the reagent.[1]

Storage and Handling Protocols

Based on the degradation mechanism, the following protocols are mandatory to maintain purity >98%.

The "Golden Rule" of Storage

Store under Inert Atmosphere at 2-8°C.

-

Why Inert? Nitrogen or Argon blankets prevent moisture ingress, stopping the hydrolysis reaction shown in Figure 1.[1]

-

Why Cold? Lower temperatures reduce the kinetic energy of the molecules, slowing down any potential decomposition reactions.[1]

Step-by-Step Storage Workflow

-

Receipt: Upon arrival, inspect the bottle. If the liquid appears yellow or brown (instead of colorless), degradation may have already occurred.[1]

-

Aliquot Strategy: Do not repeatedly open the primary stock bottle.

-

Sealing: Parafilm is insufficient for long-term storage of volatile halogenated heterocycles.[1] Use electrical tape or heat-shrink bands over the cap to prevent vapor creep.[1]

-

Secondary Containment: Place the sealed vials inside a desiccator or a secondary jar containing a desiccant (e.g., Drierite or activated molecular sieves) within the refrigerator.

Handling in the Lab

-

Thawing: Allow the refrigerated container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent.[1]

-

Solvents: When using in reactions, ensure all solvents (MeCN, DMF, THF) are anhydrous.[1] Even 0.1% water content can significantly lower yields due to the high reactivity of the starting material [2].[1]

Quality Control (QC) & Validation[1]

Trust but verify. Before committing this reagent to a high-value synthesis, validate its integrity.[1]

Visual Inspection (Self-Validating)

-

Pass: Colorless liquid.[1]

-

Fail: Yellow/Orange tint (indicates HCl formation and oligomerization).[1]

-

Fail: White precipitate (indicates hydrolysis to the solid hydroxy-pyrimidine).[1]

Analytical Validation

Due to the volatility and UV activity of the compound, GC-MS or Reverse-Phase HPLC are the preferred methods.[1]

-

Method A: GC-MS (Preferred for Volatility) [1]

-

Method B: HPLC (UV detection)

QC Decision Tree

Figure 2: Quality Control Decision Matrix. Visual inspection serves as the first line of defense before analytical verification.[1]

Safety Profile

-

Corrosivity: This compound can cause severe skin burns and eye damage (H314).[1] The hydrolysis product (HCl) is also corrosive [3].[1]

-

Respiratory: Inhalation of vapors can cause severe respiratory irritation.[1] Always handle in a fume hood.[1]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

References

4-Chloro-6-(trifluoromethyl)pyrimidine 13C NMR spectrum

Technical Guide: C NMR Analysis of 4-Chloro-6-(trifluoromethyl)pyrimidine

Executive Summary

This compound (CAS: 37552-81-1) is a critical electrophilic scaffold in medicinal chemistry, widely used for nucleophilic aromatic substitution (

Characterizing this molecule by

This guide provides a definitive structural analysis, spectral assignment, and experimental protocol to validate this compound with high confidence.

Part 1: Structural Analysis & Theoretical Framework

To interpret the spectrum, one must first understand the coupling pathways. The

Structural Visualization

The following diagram illustrates the chemical structure and the active coupling pathways affecting the

Caption: Coupling pathways in this compound. The red arrow indicates the massive 1-bond coupling that dominates the spectrum.

Part 2: Spectral Assignment (The Core Data)[1]

The following assignments are based on standard substituent effects in pyrimidines and characteristic C-F coupling constants observed in analogous trifluoromethylated heterocycles.

C NMR Data Table (100 MHz, )

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |

| Trifluoromethyl | 119.0 – 122.0 | Quartet ( | Distinctive large splitting; often low intensity due to lack of NOE.[1] | ||

| C4 | C-Cl | 162.0 – 164.0 | Singlet ( | - | Deshielded by Cl and N atoms.[1] |

| C2 | N=CH-N | 158.0 – 160.0 | Singlet ( | - | Most deshielded protonated carbon.[1] |

| C6 | C- | 155.0 – 157.0 | Quartet ( | "Ipso" carbon to the | |

| C5 | C-H (Ring) | 118.0 – 120.0 | Quartet ( | Shielded relative to others; small coupling often looks like line broadening.[1] |

H NMR Validation (400 MHz, )

While this guide focuses on

- 9.21 (s, 1H): H2 (Proton between the two nitrogens).

-

7.78 (s, 1H): H5 (Proton between the Cl and

Part 3: Experimental Protocol

The detection of the quaternary carbons (C4, C6, and

Sample Preparation

-

Concentration: High concentration is preferred (

30 mg in 0.6 mL solvent) to resolve the low-intensity outer wings of the -

Solvent:

is standard.[1] DMSO-

Acquisition Parameters (Self-Validating)

-

Pulse Sequence: Standard Proton-Decoupled Carbon (e.g., zgpg30 on Bruker).[1]

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

-

Reasoning: The

and C-Cl carbons have no attached protons to assist in relaxation.[1] A short D1 will saturate these nuclei, causing them to disappear from the spectrum.

-

-

Number of Scans (NS): Minimum 512 scans (preferably 1024).

-

Reasoning: The

signal is split into 4 lines (intensity ratio 1:3:3:1). The outer lines have only 1/8th the intensity of a comparable singlet. High signal-to-noise is mandatory.

-

-

Spectral Width: Ensure the window covers -10 ppm to 200 ppm.[1]

Part 4: Synthetic Utility & Quality Control[1]

In drug development, this molecule is often synthesized from 6-(trifluoromethyl)pyrimidin-4-ol using

Synthesis & QC Workflow

The following diagram outlines the critical checkpoints where NMR validation is required.

Caption: Quality Control workflow for the synthesis of the target pyrimidine.

Troubleshooting Common Issues

-

"I only see 3 carbon signals."

-

Cause: You are likely missing the

quartet and the C6 quartet due to low S/N or insufficient D1 relaxation time. -

Fix: Increase D1 to 3s and double the scan count.

-

-

"The C5 peak looks broad/distorted."

-

Cause: This is actually a quartet (

Hz). At low resolution, the splitting is not fully resolved, appearing as a "fat" singlet. -

Fix: Apply window functions (Gaussian) or acquire at higher resolution (more data points).

-

References

-

PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link]

-

American Chemical Society (ACS). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe.[1] (Example of C-F coupling constants in analogous aromatic systems). J. Org.[1] Chem. [Link][1][3][6][7]

-

Royal Society of Chemistry (RSC). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.[1] J. Chem. Soc., Perkin Trans. 2. [Link][1]

Sources

- 1. 3-(4-Chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | C12H7ClF4N2O2S | CID 18619270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]

- 3. westmont.edu [westmont.edu]

- 4. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine from pyrimidin-4-ol

This technical guide details the synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: 37552-81-1), a critical fluorinated heterocyclic building block used in the development of agrochemicals and pharmaceutical agents.

While the prompt specifies "from pyrimidin-4-ol," it is chemically requisite to start from the specific substituted precursor, 6-(trifluoromethyl)pyrimidin-4-ol (also known as 6-(trifluoromethyl)-4(3H)-pyrimidinone). Direct trifluoromethylation of unsubstituted pyrimidin-4-ol at the C6 position is synthetically inefficient and lacks regioselectivity. Therefore, this guide covers the synthesis starting from the 6-CF3 substituted hydroxy precursor, including its preparation to ensure a comprehensive workflow.

Part 1: Executive Summary & Retrosynthetic Analysis

The target molecule, this compound, relies on the activation of the tautomeric hydroxyl group at the C4 position into a leaving group (dichlorophosphate), followed by nucleophilic displacement by chloride.

Key Challenges:

-

Electronic Deactivation: The strongly electron-withdrawing trifluoromethyl (-CF

) group at C6 decreases the electron density on the pyrimidine ring. While this facilitates the final nucleophilic attack by chloride, it significantly reduces the nucleophilicity of the carbonyl/hydroxyl oxygen, making the initial attack on the activating agent (POCl -

Volatility & Stability: The product is a low-molecular-weight halogenated heterocycle with significant volatility. Yield loss during solvent removal is a common failure mode.

Retrosynthetic Scheme

The synthesis is disconnected at the C4-Cl bond, tracing back to the enolizable ketone (pyrimidinone).

Figure 1: Retrosynthetic disconnection showing the activation of the hydroxy-pyrimidine precursor.

Part 2: Preparation of Precursor (6-(trifluoromethyl)pyrimidin-4-ol)[1][2]

If the starting material 6-(trifluoromethyl)pyrimidin-4-ol (CAS: 1546-78-7) is not commercially sourced, it must be synthesized via condensation. This step is critical for installing the trifluoromethyl group before ring closure.

Protocol:

-

Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Formamidine acetate (1.1 eq), Sodium ethoxide (EtONa, 1.2 eq).

-

Solvent: Ethanol (anhydrous).

-

Procedure:

-

Dissolve Na in EtOH to generate fresh EtONa.

-

Add formamidine acetate; stir for 15 min.

-

Add ethyl 4,4,4-trifluoroacetoacetate dropwise at 0°C.

-

Reflux for 6–12 hours.

-

Workup: Concentrate, dissolve residue in water, and acidify with HCl to pH 4–5 to precipitate the product.

-

Yield: Typically 60–80%.

-

Part 3: Core Synthesis – Chlorination Protocol

This is the primary transformation. The use of Phosphorus Oxychloride (

Reagents & Stoichiometry[3][4][5][6]

| Component | Role | Equiv. | Notes |

| 6-(trifluoromethyl)pyrimidin-4-ol | Substrate | 1.0 | Dried thoroughly before use. |

| Phosphorus Oxychloride ( | Reagent/Solvent | 5.0 - 10.0 | Excess serves as solvent. |

| Catalyst/Base | 0.5 - 1.0 | Scavenges HCl; accelerates activation. | |

| Toluene | Co-solvent (Optional) | N/A | Use if minimizing |

Step-by-Step Experimental Procedure

Safety Warning:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube or

line), and a pressure-equalizing addition funnel. -

Addition:

-

Charge the flask with 6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq).

-

Add

(5.0–10.0 eq) carefully. -

Add

-diethylaniline (1.0 eq) slowly. Exotherm expected.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 105–110°C) .

-

Maintain reflux for 3–5 hours .[1]

-

Monitoring: Monitor by TLC (eluent: 20% EtOAc/Hexane) or HPLC. The starting material spot (polar) should disappear, replaced by a less polar UV-active spot.

-

-

Workup (Quenching):

-

Cool the reaction mixture to room temperature.

-

Option A (Standard): Remove excess

via rotary evaporation under reduced pressure (bath temp < 50°C). Pour the viscous residue onto crushed ice (approx. 5x weight of residue) with vigorous stirring. -

Option B (Direct Quench): Pour the reaction mixture slowly onto crushed ice. Caution: Violent reaction.

-

-

Extraction:

-

Neutralize the aqueous slurry with saturated

or -

Extract with Dichloromethane (DCM) or Ethyl Acetate (

volumes). -

Wash combined organics with brine, dry over

, and filter.

-

-

Purification:

-

Concentrate the filtrate carefully (product is volatile).

-

Distillation: If scale permits (>10g), vacuum distillation is preferred.

-

Chromatography: Flash column chromatography on silica gel.

-

Mobile Phase: 5%

10% Ethyl Acetate in Hexanes.

-

-

Expected Yield: 65–85% (optimized).

-

Part 4: Process Logic & Mechanism

The following diagram illustrates the reaction workflow and the critical decision points for safety and yield optimization.

Figure 2: Process flow for the chlorination of 6-(trifluoromethyl)pyrimidin-4-ol.

Mechanistic Insight (Expertise)

The reaction proceeds via an

-

Activation: The base deprotonates the hydroxyl tautomer (or assists the attack of the carbonyl oxygen), which attacks the electrophilic phosphorus of

. -

Leaving Group Formation: This forms a dichlorophosphate intermediate (

), converting the poor -

Substitution: Chloride ions (liberated from

) attack the C4 position. The electron-withdrawing

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Volatility of product during concentration. | Do not evaporate to dryness under high vacuum. Keep bath temp < 40°C. |

| Incomplete Reaction | Deactivation by | Increase reaction time or use a stronger base catalyst (e.g., Dimethylaniline). |

| Violent Quench | Excess | Distill off excess |

| Dark/Tar Formation | Overheating or polymerization. | Ensure strict temperature control (oil bath, not mantle). |

References

-

National Center for Biotechnology Information. (2020). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. PMC7573985. Retrieved from [Link]

-

Google Patents. (2001). Method for producing 4-chloro-6-hydroxypyrimidine (WO2001000593A1).[2] Retrieved from

-

National Institutes of Health. (2019). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. PMC6680695. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-(trifluoromethyl)pyrimidine

This guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in the development of kinase inhibitors for cancer treatment and in the creation of metabolically stable herbicides and pesticides underscores the importance of unambiguous structural confirmation through modern spectroscopic techniques.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its acquisition and interpretation, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₂ClF₃N₂) possesses a molecular weight of 182.53 g/mol .[1][2] The pyrimidine core, substituted with a strongly electron-withdrawing trifluoromethyl group and a chloro group, presents a distinct electronic environment that is well-delineated by various spectroscopic methods. This guide will systematically explore the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the two protons on the pyrimidine ring.

Reported ¹H NMR Data: [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.21 | Singlet | 1H | H-2 |

| 7.78 | Singlet | 1H | H-5 |

Solvent: CDCl₃, Frequency: 400 MHz

Interpretation:

The downfield chemical shift of the proton at the 2-position (H-2) to 9.21 ppm is attributed to the deshielding effect of the two adjacent nitrogen atoms in the pyrimidine ring.[3] The proton at the 5-position (H-5) appears at 7.78 ppm. Its chemical shift is influenced by the adjacent chloro and trifluoromethyl groups, which are strongly electron-withdrawing. The absence of coupling between the two protons is expected as they are separated by more than three bonds.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~162 | C-4 | Attached to chlorine, significant downfield shift. |

| ~160 | C-2 | Influenced by two adjacent nitrogen atoms. |

| ~158 (q, J ≈ 35 Hz) | C-6 | Attached to the trifluoromethyl group, showing quartet splitting due to C-F coupling. |

| ~120 (q, J ≈ 275 Hz) | CF₃ | Large one-bond C-F coupling constant. |

| ~115 | C-5 | Shielded relative to the other ring carbons. |

Causality Behind Predictions:

-

C-4 and C-6: The carbons directly attached to the electronegative chlorine atom and the trifluoromethyl group are expected to be the most deshielded, appearing at the lowest field.

-

C-2: The carbon atom situated between the two nitrogen atoms will also experience a significant downfield shift.

-

C-5: This carbon, bonded to a hydrogen atom, is anticipated to be the most shielded of the ring carbons.

-

CF₃ Group: The carbon of the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF). The C-6 carbon will also show a smaller quartet splitting (²JCF).

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds within this compound are expected to give rise to a characteristic IR spectrum.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3100 - 3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| 1600 - 1450 | C=N and C=C stretch | Characteristic pyrimidine ring stretching modes.[6] |

| 1350 - 1100 | C-F stretch | Strong absorptions due to the trifluoromethyl group. |

| 850 - 750 | C-Cl stretch | Characteristic absorption for a chloro-substituted aromatic ring. |

Interpretation:

The IR spectrum will be dominated by strong bands corresponding to the C-F stretching of the trifluoromethyl group. The pyrimidine ring itself will produce a series of characteristic sharp bands in the 1600-1450 cm⁻¹ region. A band in the lower frequency region (around 800 cm⁻¹) can be tentatively assigned to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 182, with a characteristic M+2 peak at m/z 184 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

-

Key Fragments:

-

[M-Cl]⁺ (m/z 147): Loss of the chlorine atom is a likely fragmentation pathway.

-

[M-CF₃]⁺ (m/z 113): Loss of the trifluoromethyl group.

-

[CF₃]⁺ (m/z 69): The trifluoromethyl cation itself is a stable fragment and is expected to be observed.

-

Conclusion

References

-

Oleinikov, V. A., & Osipov, O. A. (2022). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Retrieved January 30, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 30, 2026, from [Link]

-

PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. Retrieved from [Link]

-

ACS Publications. (n.d.). Journal of Medicinal Chemistry Vol. 59 No. 5. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine. Retrieved January 30, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved January 30, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 13C NMR spectrum [chemicalbook.com]

- 6. ias.ac.in [ias.ac.in]

Strategic Sourcing & Technical Guide: 4-Chloro-6-(trifluoromethyl)pyrimidine

Executive Summary

4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: 37552-81-1) is a high-value heterocyclic intermediate critical to the development of modern kinase inhibitors and advanced agrochemicals. Its structural utility lies in the electrophilicity of the C-4 position—activated by the electron-withdrawing trifluoromethyl (–CF₃) group at C-6—which facilitates precise nucleophilic aromatic substitution (SₙAr).

This guide provides a technical roadmap for researchers and procurement officers. It moves beyond simple catalog listings to analyze the causality between synthesis routes and impurity profiles , enabling you to select suppliers that meet the stringent requirements of IND-enabling studies and GMP manufacturing.

Part 1: Technical Profile & Structural Logic

The "Warhead" Architecture

The molecule's reactivity is defined by the synergistic relationship between the chlorine atom and the trifluoromethyl group.

-

C-4 Chlorine: Acts as the leaving group. It is highly labile due to the pyrimidine ring's nitrogen atoms and the additional electron withdrawal from the CF₃ group.

-

C-6 Trifluoromethyl: Provides metabolic stability (blocking oxidative metabolism at C-6) and increases lipophilicity (logP modulation), a critical factor in crossing the blood-brain barrier or penetrating plant cuticles.

Table 1: Physicochemical Specifications

| Property | Value | Critical Note for Sourcing |

| CAS Number | 37552-81-1 | Verify against CAS to avoid isomer confusion (e.g., 2-chloro analogs).[1] |

| Molecular Weight | 182.53 g/mol | Used for stoichiometry calculations in substitution reactions. |

| Physical State | Liquid / Low-melting solid | Melting point is ~ -52°C to 35°C (variable by purity/pressure).[1] Often supplied as a liquid.[1] |

| Boiling Point | ~166.9°C (760 mmHg) | High boiling point allows for thermal reactions, but purification requires vacuum distillation. |

| Storage | 2-8°C, Inert Gas | Moisture Sensitive. Hydrolysis releases HCl and regenerates the hydroxy-pyrimidine. |

Part 2: Synthesis Routes & Impurity Landscape

Understanding the synthesis is the only way to predict the impurities present in a commercial batch. The dominant industrial route involves the chlorination of 4-hydroxy-6-(trifluoromethyl)pyrimidine .

The Chlorination Pathway

The standard manufacturing process utilizes Phosphorus Oxychloride (POCl₃) in the presence of a base (e.g., Quinoline or Triethylamine).

Key Impurities to Watch:

-

Residual Hydroxy Precursor: 6-(trifluoromethyl)pyrimidin-4-ol.[1] Presence indicates incomplete reaction or hydrolysis due to poor storage. Impact: Quenches nucleophiles in the next step.

-

Phosphorus Residues: Residual POCl₃ or phosphoric acid derivatives. Impact: Acidic contamination can degrade sensitive scaffolds.

-

Hydrolysis Products: If the supplier's packaging is not moisture-proof, the chlorine atom hydrolyzes back to the hydroxyl group.

Visualization: Synthesis & Quality Control Workflow

Figure 1: Industrial synthesis workflow highlighting the critical chlorination step and the risk of hydrolysis (red dashed line) if storage conditions are breached.

Part 3: Commercial Supply Landscape

Suppliers are categorized by their utility in the drug development lifecycle.[2]

Tier 1: Research Scale (Gram Quantities)

Best for: Medicinal chemistry hits, initial SAR (Structure-Activity Relationship) exploration.

-

Thermo Scientific (Alfa Aesar): High reliability for small packs (250mg - 5g). Legacy Alfa Aesar catalog items often have robust QC data.

-

Sigma-Aldrich (Merck): The standard for reference material. Expensive for scale-up but essential for establishing an analytical standard.

-

Apollo Scientific: Strong presence in the UK/EU; specializes in fluorinated intermediates.

-

BLD Pharm: Excellent for rapid delivery of mid-sized research quantities (10g - 100g).

Tier 2: Bulk & Process Scale (Kilogram to Ton)

Best for: Pilot plant, GLP tox batches, and GMP manufacturing.

-

Enamine: While known for building blocks, their custom synthesis division in Ukraine/Latvia can scale fluorinated heterocycles effectively.

-

WuXi AppTec / WuXi Sta: Major CMO capability. If this intermediate is part of a larger GMP campaign, sourcing through their integrated supply chain ensures impurity tracking.

-

Specialized Fluorine Manufacturers: Companies like Daikin or specialized Chinese manufacturers (often accessible via sourcing partners like eMolecules) dominate the raw material supply chain for the trifluoromethyl precursors.

Table 2: Sourcing Strategy Matrix

| Scale | Recommended Supplier Type | Key QC Request |

| Discovery (<10g) | Catalog (Thermo, Sigma) | H-NMR (Confirm structure) |

| Scale-up (100g - 1kg) | BLD Pharm, Apollo, Combi-Blocks | Purity (GC/LC), Water Content (Karl Fischer) |

| GMP (>10kg) | Custom Synthesis (WuXi, Lonza) | Validated Method, Residual Solvents, Heavy Metals |

Part 4: Quality Assurance & Handling Protocols

Protocol: Incoming Goods Inspection

Do not assume catalog purity is accurate for moisture-sensitive chlorides.

-

Visual Inspection: The liquid should be colorless to pale yellow.[1] Dark yellow/brown indicates degradation or oxidation.

-

Solubility Test: Dissolve 10mg in dry DMSO-d6. Turbidity suggests hydrolysis products (the hydroxy form is less soluble in organic solvents).

-

1H-NMR Validation:

-

Target: Look for the aromatic proton at C-2 and C-5.

-

Impurity Check: The hydroxy-pyrimidine precursor will have a distinct shift.

-

Solvent: Use CDCl₃ or DMSO-d6 . Note: In DMSO, rapid exchange of labile protons can occur if wet.

-

Handling & Safety (E-E-A-T)

Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]

Standard Operating Procedure (SOP):

-

Atmosphere: Always handle under Nitrogen or Argon. The compound is lachrymatory (induces tearing) and corrosive to mucous membranes.

-

PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

-

Quenching: When disposing of excess reagent, add slowly to a stirred mixture of ice and saturated sodium bicarbonate. Do not add water directly to the neat chemical as the exotherm can cause splashing of acidic byproducts.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11542881: this compound. PubChem. Available at: [Link]

-

Frontiers in Chemistry. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Frontiers. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Nucleophilic Substitution of 4-Chloro-6-(trifluoromethyl)pyrimidine

Introduction: The Strategic Value of a Fluorinated Pyrimidine Core

In the landscape of modern drug discovery and development, pyrimidine-based scaffolds are of paramount importance, forming the core structure of numerous therapeutic agents.[1][2][3] Their prevalence is a testament to their versatile biological activities and their ability to mimic the purine and pyrimidine bases found in nucleic acids.[1][3] Among the vast library of pyrimidine building blocks, 4-Chloro-6-(trifluoromethyl)pyrimidine stands out as a particularly valuable intermediate.

The strategic placement of a trifluoromethyl (-CF₃) group, a bioisostere for a methyl group but with profoundly different electronic properties, significantly enhances the metabolic stability and binding affinity of drug candidates. This application note provides an in-depth guide to the nucleophilic aromatic substitution (SₙAr) of this compound, offering detailed protocols and the underlying chemical principles for its successful application in research and pharmaceutical synthesis.[4]

Scientific Principles: Deconstructing the Reactivity of this compound

The high reactivity of this compound in SₙAr reactions is not coincidental but rather a deliberate consequence of its electronic architecture. The reaction proceeds via a well-established two-step addition-elimination mechanism.[5][6] Understanding the contribution of each component of the molecule is critical for predicting reactivity and optimizing reaction conditions.

-

The Pyrimidine Ring: The two nitrogen atoms within the heterocyclic ring are highly electronegative. They act as powerful electron sinks, withdrawing electron density from the ring carbons and rendering them electrophilic and thus susceptible to attack by nucleophiles.[1][5]

-

The Trifluoromethyl (-CF₃) Group: This group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Through a powerful negative inductive effect (-I), it dramatically reduces the electron density of the pyrimidine ring, further activating it towards nucleophilic attack.[1][6] This activation is most pronounced at the C4 and C6 positions.

-

The Chloro (-Cl) Group: Positioned at the activated C4 position, the chlorine atom serves as an excellent leaving group, readily displaced following the initial nucleophilic attack to restore the aromaticity of the ring.

This synergistic electronic arrangement makes the C4 position the primary site for nucleophilic substitution, allowing for the regioselective synthesis of a diverse array of 4-substituted-6-(trifluoromethyl)pyrimidine derivatives.[1][7]

Experimental Protocols: A Guide to Practical Synthesis

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with two common classes of nucleophiles: amines and thiols. These protocols are designed to be self-validating through integrated monitoring and characterization steps.

Protocol 1: Synthesis of a 4-Amino-6-(trifluoromethyl)pyrimidine Derivative

This procedure details the reaction with a primary or secondary amine, a cornerstone transformation in the synthesis of kinase inhibitors and other targeted therapies.

Materials & Equipment:

-

This compound

-

Amine of choice (e.g., aniline, morpholine, benzylamine)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Isopropanol (IPA), or Acetonitrile (ACN))

-